molecular formula C15H18O4 B1204667 Dihydrogriesenin

Dihydrogriesenin

Cat. No.: B1204667
M. Wt: 262.3 g/mol
InChI Key: QOWDVJAIJZLWBJ-UXOAXIEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrogriesenin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant Geigeria, which is known to produce several bioactive sesquiterpene lactones. The molecular formula of this compound is C15H18O4, and it has a unique structure that includes an oxacycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrogriesenin involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor molecule to form the oxacycle structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Geigeria plants or through synthetic methods. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Synthetic methods, on the other hand, involve the chemical synthesis of this compound from simpler organic molecules, often using a series of reactions to build the complex structure.

Chemical Reactions Analysis

Types of Reactions: Dihydrogriesenin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .

Scientific Research Applications

Dihydrogriesenin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrogriesenin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes in a way that modulates their activity .

Comparison with Similar Compounds

Dihydrogriesenin stands out due to its unique structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

InChI

InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1

InChI Key

QOWDVJAIJZLWBJ-UXOAXIEHSA-N

Isomeric SMILES

C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C

SMILES

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C

Canonical SMILES

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C

Synonyms

dihydrogriesenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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